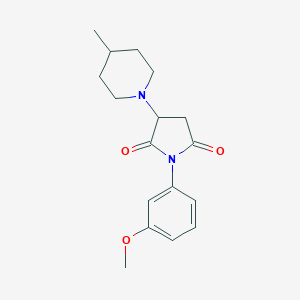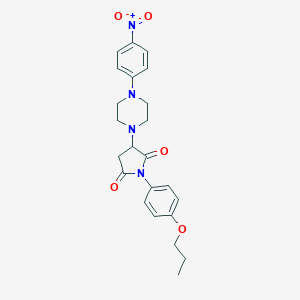
1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine is an organic compound with the molecular formula C22H24N2S and a molecular weight of 348.5 g/mol This compound features an imidazolidine ring substituted with two benzyl groups and a 3-methylthiophen-2-yl group
Mechanism of Action
Target of Action
The primary target of 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine is the Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .
Mode of Action
The compound binds to Hsp90 through a hydrogen bond acceptor at the 2-position of imidazolidine and a hydrophobic fragment at the nitrogen atoms . These interactions are favorable for the molecule to bind Hsp90, thereby potentially influencing the function of proteins associated with Hsp90 .
Biochemical Pathways
Given its interaction with hsp90, it is likely to influence multiple pathways associated with protein folding and stability .
Result of Action
Its interaction with hsp90 suggests it may influence the function of many proteins, potentially leading to a wide range of cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine typically involves the reaction of benzylamine with 3-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Scientific Research Applications
1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an inhibitor of heat shock protein 90 (Hsp90), which is involved in cancer progression.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-(thiophen-2-yl)imidazolidine: Similar structure but lacks the methyl group on the thiophene ring.
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine: Similar structure but with the methyl group on the 5-position of the thiophene ring.
Uniqueness
1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity towards molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2S/c1-18-12-15-25-21(18)22-23(16-19-8-4-2-5-9-19)13-14-24(22)17-20-10-6-3-7-11-20/h2-12,15,22H,13-14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHYIVXIGALARX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B392407.png)
![benzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B392409.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B392410.png)




![4-(2,5-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392423.png)


![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392426.png)

![5-(Diethylamino)-2-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B392428.png)
